6-bromo-1-iodonaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-iodonaphthalen-2-ol is an organic compound with the molecular formula C10H6BrIO It is a derivative of naphthol, characterized by the presence of both iodine and bromine atoms on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-bromo-1-iodonaphthalen-2-ol can be synthesized through a multi-step process involving the bromination and iodination of 2-naphthol. One common method involves the bromination of 2-naphthol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as aluminum bromide (AlBr3) to yield 6-bromo-2-naphthol . This intermediate can then be iodinated using iodine and a suitable oxidizing agent to produce 1-iodo-6-bromo-2-naphthol .
Industrial Production Methods: Industrial production of 1-iodo-6-bromo-2-naphthol typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-1-iodonaphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinones or reduction to yield dehalogenated products.
Coupling Reactions: The compound is also involved in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like AlBr3.
Iodination: Iodine (I2) with an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Coupling Reactions: Palladium catalysts (Pd) and boron reagents (e.g., boronic acids) under mild conditions.
Major Products Formed:
Substitution Products: Various substituted naphthols depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other coupled aromatic systems.
Scientific Research Applications
6-bromo-1-iodonaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-6-bromo-2-naphthol involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Membrane Disruption: It can disrupt cellular membranes, leading to increased permeability and leakage, which is particularly useful in antimicrobial applications.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
6-bromo-1-iodonaphthalen-2-ol can be compared with other halogenated naphthols:
6-Bromo-2-naphthol: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
1-Iodo-2-naphthol: Contains only the iodine atom, which affects its reactivity and applications differently.
2-Naphthol: The parent compound without halogenation, used as a precursor in various organic syntheses.
Uniqueness: The presence of both iodine and bromine atoms in 1-iodo-6-bromo-2-naphthol imparts unique reactivity and versatility, making it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
6-bromo-1-iodonaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrIO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNUMQZTKPJBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2I)O)C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.